![molecular formula C15H22BFN2O5 B2536578 [2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid CAS No. 2377605-79-1](/img/structure/B2536578.png)
[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid
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Overview
Description
“[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid” is a chemical compound with the CAS Number: 2377605-79-1 and a molecular weight of 340.16 . Its IUPAC name is (2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)-5-fluoropyridin-4-yl)boronic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 340.16 . It should be stored at refrigerated temperatures .Scientific Research Applications
- By crystallizing only the monohydrate of (2S,4S)-TBMP, stability and isomer separation are achieved, resulting in improved yield, atom economy, and process mass intensity .
- Boronic acids, including TBMP, can act as fluorescent sensors. For instance, a sensor combining boronic acid and pyrene has been studied for detecting catechol and its amino derivatives (such as dopamine, DOPA, and DOPAC) .
- TBMP boronic acid derivatives play a role in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation due to their mild conditions and functional group tolerance .
Chiral Separation for Green Manufacturing
Fluorescent Sensors
Suzuki–Miyaura Coupling
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridin-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFN2O5/c1-15(2,3)24-14(20)19-6-4-10(5-7-19)23-13-8-11(16(21)22)12(17)9-18-13/h8-10,21-22H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFNRAJTPNHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-5-fluoropyridin-4-yl]boronic acid |
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